![molecular formula C15H9F3S2 B14315685 5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene CAS No. 106936-15-6](/img/structure/B14315685.png)
5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bithiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 3-(Trifluoromethyl)phenylboronic acid and 5-bromo-2,2’-bithiophene.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the phenyl ring less reactive towards electrophilic aromatic substitution.
Oxidation: The bithiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
科学的研究の応用
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization of amino-functionalized surfaces.
Trifluoromethylbenzene: A simpler analog with similar electronic properties but lacking the bithiophene moiety.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is unique due to the combination of the trifluoromethyl group and the bithiophene structure. This combination imparts distinct electronic properties, making it highly valuable in materials science and pharmaceuticals.
特性
CAS番号 |
106936-15-6 |
|---|---|
分子式 |
C15H9F3S2 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C15H9F3S2/c16-15(17,18)11-4-1-3-10(9-11)12-6-7-14(20-12)13-5-2-8-19-13/h1-9H |
InChIキー |
WRQFKFBGLILEBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
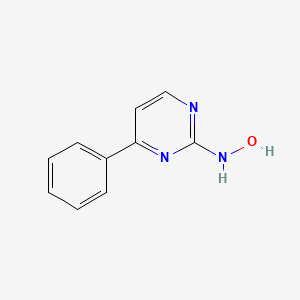
![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
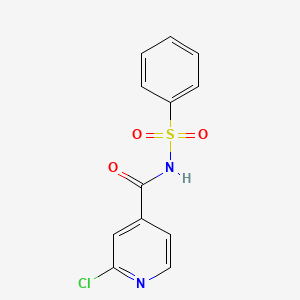
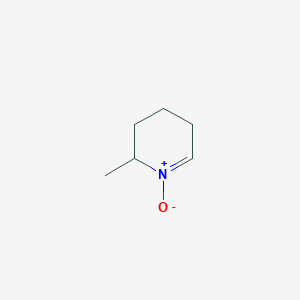

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
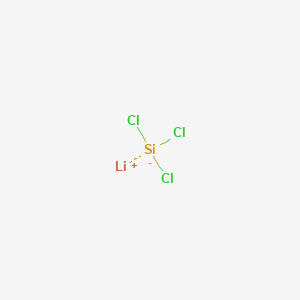
![2-[(2,2-Difluoro-2-nitroethoxy)(difluoro)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14315670.png)
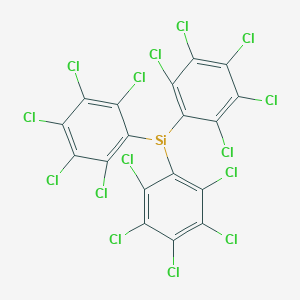
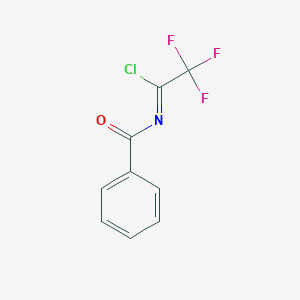
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
